[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate
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Overview
Description
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, introduction of the pyridinyl group, and the attachment of the benzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] acetate
- [(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] propanoate
Uniqueness
[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzoate moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C20H22N2O2S/c1-21-19(25)20(16-10-7-13-22-14-16)12-6-5-11-17(20)24-18(23)15-8-3-2-4-9-15/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,21,25)/t17-,20+/m1/s1 |
InChI Key |
UHXSGUDTSLFJNZ-XLIONFOSSA-N |
Isomeric SMILES |
CNC(=S)[C@@]1(CCCC[C@H]1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Canonical SMILES |
CNC(=S)C1(CCCCC1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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